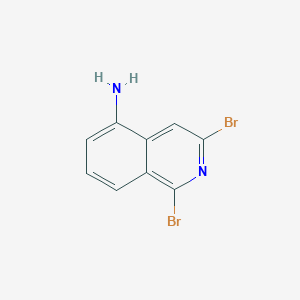

1,3-Dibromoisoquinolin-5-amine

Description

Significance of Isoquinoline (B145761) and Substituted Isoquinolines in Chemical Sciences

The isoquinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. google.comiust.ac.ir This structural unit is embedded in a vast array of natural alkaloids, many of which exhibit significant physiological activity. iust.ac.ir Beyond their natural origins, synthetic isoquinoline derivatives have been instrumental in the development of new therapeutic agents, displaying a broad spectrum of pharmacological activities. google.comiust.ac.ir The unique electronic and structural properties of the isoquinoline ring system also make it a valuable component in the design of functional materials, including organic light-emitting diodes (OLEDs) and sensors. iust.ac.ir The ability to introduce a wide variety of substituents at various positions on the isoquinoline core allows for the fine-tuning of its chemical and physical properties, making it a privileged scaffold in drug discovery and materials science. iust.ac.ir

Overview of Dihalogenated Amino-Isoquinolines in Synthetic Research

Dihalogenated amino-isoquinolines represent a class of highly functionalized heterocyclic compounds that hold significant potential as versatile building blocks in organic synthesis. The presence of two halogen atoms, which can act as leaving groups in various cross-coupling reactions, combined with an amino group that can be readily modified, provides multiple points for molecular diversification. Halogenated aromatic compounds are known to participate in transition-metal-catalyzed reactions, and the amino group offers a handle for further functionalization, such as N-alkylation or N-acylation. orgsyn.org While specific research on 1,3-dibromoisoquinolin-5-amine is not extensively documented in publicly available literature, the study of related dihalogenated and amino-substituted isoquinolines provides a basis for understanding their chemical behavior and synthetic utility. The strategic placement of bromo and amino substituents on the isoquinoline core is anticipated to influence its reactivity and potential applications.

Properties of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.96 g/mol nih.gov |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis of this compound

A definitive, documented synthesis for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted isoquinolines. A potential multi-step synthesis could commence from isoquinoline itself.

One possible pathway involves the initial bromination of the isoquinoline core. The synthesis of 5-bromoisoquinoline (B27571) has been achieved through the reaction of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.org Subsequent nitration of 5-bromoisoquinoline can yield 5-bromo-8-nitroisoquinoline. orgsyn.org The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

A key challenge would be the introduction of the second bromine atom at the 1 and 3 positions. The direct bromination of an amino-isoquinoline derivative would likely be complex due to the activating nature of the amino group. A more controlled approach might involve the synthesis of an isoquinoline-1,3-dione precursor, which could then be converted to the 1,3-dibromo derivative using a reagent like phosphorus tribromide. The amination step could then be performed at a later stage.

Reactivity and Potential Applications

The reactivity of this compound is expected to be dictated by the interplay of its three functional groups: the two bromine atoms and the amino group, all attached to the isoquinoline scaffold.

The bromine atoms at the 1 and 3 positions are anticipated to be susceptible to nucleophilic substitution and to participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide range of substituents at these positions, enabling the synthesis of a diverse library of derivatives.

The amino group at the 5-position is a versatile functional handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. Furthermore, the amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions, although the presence of two deactivating bromine atoms would influence the regioselectivity of such reactions.

Given the synthetic versatility of this scaffold, this compound could serve as a valuable intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize the different positions of the molecule opens up avenues for creating novel compounds with tailored properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260798-70-6 |

|---|---|

Molecular Formula |

C9H6Br2N2 |

Molecular Weight |

301.96 g/mol |

IUPAC Name |

1,3-dibromoisoquinolin-5-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H,12H2 |

InChI Key |

DMXWUDNXROPBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C(=C1)N)Br)Br |

Origin of Product |

United States |

Retrosynthetic Analysis of 1,3 Dibromoisoquinolin 5 Amine

Identification of Key Disconnection Points and Functional Group Interconversions

The retrosynthetic analysis of 1,3-Dibromoisoquinolin-5-amine identifies several key disconnection points and necessary functional group interconversions (FGIs). The primary disconnections are centered around the formation of the isoquinoline (B145761) core and the introduction of the bromine and amine substituents.

A logical retrosynthetic approach would involve the following key steps:

C-N Bond Disconnection: The final amino group at the C5 position can be introduced through a late-stage functional group interconversion. A plausible precursor would be a nitro group, which can be reduced to an amine. This leads to the precursor 1,3-Dibromo-5-nitroisoquinoline . The reduction of a nitro group to an amine is a standard transformation in organic synthesis.

C-Br Bond Disconnections: The two bromine atoms at the C1 and C3 positions can be disconnected. These can be introduced via electrophilic bromination of an activated isoquinoline precursor or through a Sandmeyer-type reaction from corresponding amino groups. However, a more convergent approach would be to construct the isoquinoline ring with the bromine atoms already in place or introduced during the cyclization process.

Isoquinoline Ring Disconnection: The isoquinoline ring itself can be disconnected using established synthetic strategies. Common methods for isoquinoline synthesis that could be adapted include the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. For a highly substituted isoquinoline like the target molecule, a strategy involving the cyclization of a substituted β-phenylethylamine or a benzyl (B1604629) cyanide derivative is often employed.

Considering these points, a plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 1,3-Dibromo-5-nitroisoquinoline | Substituted Benzyl Cyanide & Brominating Agent | 2-Methyl-3-nitrobenzonitrile |

This retrosynthetic strategy hinges on the initial synthesis of a substituted benzonitrile, followed by cyclization and subsequent functional group manipulations to yield the final product.

Strategic Precursors and Their Synthetic Accessibility

The feasibility of a retrosynthetic analysis is heavily dependent on the availability and ease of synthesis of the proposed precursors.

Key Precursors and Their Synthesis:

1,3-Dibromo-5-nitroisoquinoline: This is a key intermediate. Its synthesis would likely start from a simpler, commercially available nitro-substituted aromatic compound. For instance, 2-methyl-3-nitrobenzonitrile could serve as a starting point.

2-Methyl-3-nitrobenzonitrile: This precursor contains the nitro group and a methyl group that can be functionalized to build the second ring of the isoquinoline system. This compound can be synthesized from commercially available starting materials through standard aromatic substitution and functional group manipulations.

Synthetic Strategy from Precursors:

A potential forward synthesis based on this retrosynthetic analysis would involve the following steps:

Advanced Synthetic Methodologies for 1,3 Dibromoisoquinolin 5 Amine

Direct Bromination Approaches to the Isoquinoline (B145761) Core

Direct bromination of the isoquinoline ring system presents a straightforward route to halogenated derivatives. However, achieving regioselectivity, particularly for the introduction of bromine atoms at the C1 and C3 positions in the presence of an amino group at C5, requires careful selection of reagents and reaction conditions.

Regioselective Bromination Strategies

The electronic nature of the isoquinoline nucleus, a fused pyridine (B92270) and benzene (B151609) ring system, dictates the positions susceptible to electrophilic attack. Electrophilic substitution reactions, such as bromination, preferentially occur on the benzene ring, typically at the C5 and C8 positions. shahucollegelatur.org.in Directing bromination to the C1 and C3 positions of an isoquinoline already bearing a C5-amino group is challenging due to the directing effects of the existing substituent and the inherent reactivity of the ring system.

Strategies to achieve the desired 1,3-dibromo substitution pattern often involve a multi-step sequence. For instance, bromination of isoquinoline itself can be directed to the C5 position under specific conditions, such as using N-bromosuccinimide (NBS) in sulfuric acid. researchgate.netorgsyn.org Subsequent functionalization steps would then be necessary to introduce the bromine atoms at C1 and C3 and the amino group at C5, potentially involving protection/deprotection strategies and activation of the pyridine ring.

One approach involves the bromination of an appropriately substituted isoquinoline precursor. For example, the bromination of isoquinoline-5,8-dione (B3342986) derivatives has been explored. nih.gov While not directly leading to 1,3-dibromoisoquinolin-5-amine, this demonstrates the feasibility of introducing bromine onto the isoquinoline core in the presence of other functional groups.

Utilization of Brominating Reagents (e.g., 1,3-Dibromo-5,5-dimethylhydantoin)

The choice of brominating agent is critical for controlling the regioselectivity and reactivity of the bromination reaction. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that serves as a convenient and effective source of bromine. organic-chemistry.orgwikipedia.org It is often used as an alternative to liquid bromine or N-bromosuccinimide for the bromination of various aromatic compounds. organic-chemistry.org

DBDMH has been successfully employed for the ortho-monobromination of phenols and polyphenols in good to excellent yields. okayama-u.ac.jp Its application in the bromination of heterocyclic systems like isoquinoline is also documented. For instance, DBDMH can be used for the bromination of pyridine derivatives, with the reaction conditions influencing the outcome. google.com The synthesis of DBDMH itself is a straightforward process, making it a readily accessible reagent. pku.edu.cn

In the context of synthesizing this compound, a potential strategy could involve the use of DBDMH on a pre-existing 5-aminoisoquinoline (B16527) or a protected derivative. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor bromination at the C1 and C3 positions over other sites on the ring. Research has shown that the combination of bromoisobutyrate and dimethyl sulfoxide (B87167) can act as a brominating reagent for pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, suggesting that tailored reagent systems can achieve specific bromination patterns. acs.org

Construction of the Isoquinoline Ring System with Pre-functionalized Components

An alternative to the direct functionalization of a pre-formed isoquinoline ring is the construction of the isoquinoline scaffold from smaller, pre-functionalized building blocks. This approach offers greater control over the final substitution pattern.

Cyclization Reactions for Isoquinoline Scaffold Assembly

Numerous cyclization strategies exist for the synthesis of the isoquinoline core. organic-chemistry.org These methods often involve the formation of the dihydropyridine (B1217469) ring through the cyclization of dinitriles or other suitable precursors. sci-hub.seacs.org For the synthesis of this compound, this would entail using starting materials already containing the necessary bromine and amino functionalities, or groups that can be readily converted to them.

For example, a plausible route could involve the cyclization of a substituted benzaldehyde (B42025) or benzyl (B1604629) cyanide derivative bearing a bromine atom and a protected amino group. The second component would provide the remaining atoms for the pyridine ring, also functionalized with a bromine atom. The specific type of cyclization reaction, such as the Pomeranz-Fritsch or Bischler-Napieralski reaction, would depend on the chosen precursors.

Amination Reactions in Isoquinoline Synthesis (e.g., Buchwald-Hartwig Amination)

The introduction of the C5-amino group can be achieved through various amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. arkat-usa.orgacs.org This reaction could be employed to introduce the amino group onto a pre-existing 1,3-dibromoisoquinoline (B189538) core.

A synthetic sequence could involve first preparing 1,3,5-tribromoisoquinoline and then selectively aminating the C5 position using the Buchwald-Hartwig reaction. This approach relies on the differential reactivity of the bromine atoms at various positions on the isoquinoline ring. Alternatively, a 5-chloro-1,3-dibromoisoquinoline could be a substrate, with the amination displacing the chlorine atom. thieme-connect.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of this transformation. chim.it

Multi-component Reactions for Isoquinoline Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted isoquinolines. mdpi.comacs.org These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants. rsc.org

Several MCRs have been developed for the synthesis of the isoquinoline scaffold. sioc-journal.cnorganic-chemistry.org For instance, a copper-catalyzed three-component reaction of a β-halovinyl/aryl aldehyde, a terminal alkyne, and an amine source can yield 3-substituted isoquinolines. rsc.org A rhodium-catalyzed three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes also provides a route to multisubstituted isoquinolines. organic-chemistry.org

To apply this strategy to the synthesis of this compound, the starting components would need to be carefully chosen to incorporate the required bromine and amino functionalities. This might involve using a brominated aldehyde or ketone, a brominated alkyne, and an appropriate nitrogen source that either carries the amino group or a precursor that can be converted to it. The development of a specific MCR for this target molecule would represent a significant advancement in synthetic efficiency.

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of isoquinoline scaffolds. digitallibrary.co.in While direct green synthesis routes for this compound are not extensively documented, methodologies developed for related substituted isoquinolines offer significant potential for adaptation. These methods focus on replacing hazardous reagents and solvents, improving energy efficiency, and utilizing recyclable catalysts.

A prominent green strategy involves the use of environmentally benign solvents and catalytic systems. Researchers have developed a copper-catalyzed intramolecular cyclization for synthesizing isoquinolines and their N-oxides in water, which serves as a green solvent. nih.gov This method demonstrates high atom economy and good functional group tolerance under mild conditions, avoiding the need for organic solvents. nih.gov Another approach utilizes polyethylene (B3416737) glycol (PEG-400) as a biodegradable and recyclable solvent in combination with a Ruthenium(II) catalyst for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.inajgreenchem.com This system allows for a simple extraction procedure and reuse of the catalytic medium. ajgreenchem.com

The use of solid acid catalysts and alternative energy sources represents another facet of green isoquinoline synthesis. An eco-friendly method employs Nafion® NR50, a recyclable solid acid catalyst, for the synthesis of 3-arylisoquinolines. rsc.orgrsc.org This process is conducted in ethanol, an environmentally safer solvent, and is accelerated by microwave irradiation, which enhances energy efficiency. rsc.org The key advantages of this transition-metal-free protocol include the recyclability of the catalyst and the effective formation of the target products in good yields. rsc.orgrsc.org

Interactive Table: Comparison of Green Synthesis Methodologies for Isoquinoline Derivatives

| Methodology | Catalyst/Reagent | Solvent | Key Green Chemistry Principles | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Intramolecular Cyclization | CuI | Water | Use of safer solvents, high atom economy | nih.gov |

| Ru(II)-Catalyzed C-H/N-N Bond Activation | [Ru(p-cymene)Cl2]2 / PEG-400 | PEG-400 | Use of renewable feedstocks (biodegradable solvent), recyclable catalyst | niscpr.res.inajgreenchem.com |

| Nafion-Catalyzed Cyclization | Nafion® NR50 | Ethanol | Catalysis (recyclable), energy efficiency (microwave-assisted), use of safer solvents | rsc.orgrsc.org |

Stereoselective Synthesis and Chiral Induction in Isoquinoline Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance due to their prevalence in biologically active natural products and pharmaceuticals. niscpr.res.in Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for pharmacological efficacy. For complex molecules like this compound, introducing chirality would involve creating stereogenic centers, often at the C-1 and C-3 positions of the isoquinoline core.

Several strategies have been developed for the stereoselective synthesis of 1,3-disubstituted tetrahydroisoquinolines, which are reduced forms of isoquinolines. One method begins with a chiral pool-derived nitrone, prepared from L-phenylalanine. rsc.org The addition of Grignard reagents to this nitrone proceeds with good selectivity to yield trans-1,3-disubstituted N-hydroxytetrahydroisoquinolines. rsc.org This approach leverages a readily available chiral starting material to direct the stereochemical outcome of the reaction.

Another powerful technique is the asymmetric Reissert reaction. In this method, the isoquinoline nitrogen is acylated with a chiral agent, such as (S)-4-benzyl-2-oxooxazolidine-3-carbonyl chloride, to form a chiral acylazinium salt. researchgate.net The subsequent addition of a nucleophile, like a cyanide ion, occurs with moderate diastereoselectivity, guided by the chiral auxiliary. researchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral induction. An efficient protocol for producing optically active 1,2-dihydroisoquinolines involves the use of a chiral phosphoric acid (CPA) catalyst. bohrium.com The CPA catalyst facilitates the formation of a chiral ion pair with an N-acylated isoquinolinium intermediate. The subsequent nucleophilic attack is directed to one face of the molecule, resulting in high enantioselectivity. bohrium.com These catalytic methods are highly valuable as only a small amount of the chiral catalyst is needed to generate large quantities of the enantiomerically enriched product.

Interactive Table: Approaches to Stereoselective Synthesis of Isoquinoline Derivatives

| Strategy | Chiral Source | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-phenylalanine-derived nitrone | Nucleophilic addition (Grignard) | Good diastereoselectivity (trans) | rsc.org |

| Asymmetric Reissert Reaction | Chiral acylating agent | Nucleophilic addition to acylazinium salt | Moderate diastereoselectivity | researchgate.net |

| Asymmetric Catalysis | Chiral Phosphoric Acid (CPA) | Enantioselective phosphonation | High enantioselectivity (up to 86% ee) | bohrium.com |

Reactivity and Chemical Transformations of 1,3 Dibromoisoquinolin 5 Amine

Reactivity of Bromine Substituents on the Isoquinoline (B145761) Core

The two bromine atoms on the isoquinoline ring are susceptible to a range of substitution and coupling reactions, providing pathways to introduce diverse functionalities.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on halogenated isoquinolines are a viable method for introducing nucleophiles onto the aromatic ring. nih.govlibretexts.orgmdpi.comyoutube.comnih.govresearchgate.net The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system facilitates nucleophilic attack, particularly at positions activated by this effect. In the case of 1,3-dibromoisoquinolin-5-amine, the bromine atoms at positions 1 and 3 are potential sites for substitution. The reaction proceeds through the addition of a nucleophile to the aromatic ring, forming a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity. mdpi.comyoutube.com The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine substituents of this compound serve as excellent handles for these transformations. uni-muenchen.demtroyal.carsc.orgdoabooks.orgprinceton.edu

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst and a base, is a widely used method for creating C-C bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied to this compound to introduce aryl or vinyl groups at the 1 and/or 3 positions. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction can be employed to introduce alkynyl moieties at the bromine-substituted positions of this compound, leading to the synthesis of various alkynyl-isoquinoline derivatives. nasa.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups onto the isoquinoline core of this compound. The catalytic cycle typically involves oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgnih.govchemrxiv.org

Reductive Debromination Strategies

Reductive debromination offers a method to selectively remove one or both bromine atoms from this compound, providing access to mono-bromo or unsubstituted isoquinolin-5-amine derivatives. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst or by using reducing metals in the presence of a proton source. The choice of reagents and reaction conditions can often be tuned to achieve selective debromination at one position over the other, depending on the relative reactivity of the C-Br bonds.

Reactivity of the Amine Functionality at Position 5

The primary amine group at the 5-position of the isoquinoline ring is a versatile functional group that can undergo a variety of chemical modifications.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to readily participate in alkylation and acylation reactions.

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation: Acylation of the amine group is typically achieved by reacting it with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage and is a common method for protecting the amine group or for introducing specific acyl functionalities into the molecule.

Arylation and Heteroarylation of the Amine

The amine group can also undergo arylation and heteroarylation reactions, most notably through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between an amine and an aryl or heteroaryl halide or triflate. researchgate.net This reaction would allow for the introduction of various aryl or heteroaryl substituents onto the amine nitrogen of this compound, further expanding its synthetic utility.

Diazotization and Subsequent Transformations of the Amino Group

The conversion of a primary aromatic amine to a diazonium salt via diazotization is a fundamental transformation in organic synthesis. This reaction, typically carried out using nitrous acid at low temperatures, would theoretically transform this compound into the corresponding diazonium salt. This intermediate would be a versatile precursor for a range of Sandmeyer and related reactions, allowing for the introduction of various functional groups at the C-5 position.

Table 1: Hypothetical Products from Diazotization and Subsequent Reactions of this compound

| Reagent | Hypothetical Product | Reaction Type |

| CuCl/HCl | 5-Chloro-1,3-dibromoisoquinoline | Sandmeyer |

| CuBr/HBr | 1,3,5-Tribromoisoquinoline | Sandmeyer |

| CuCN/KCN | 1,3-Dibromo-5-cyanoisoquinoline | Sandmeyer |

| KI | 1,3-Dibromo-5-iodoisoquinoline | Sandmeyer-like |

| HBF₄, heat | 1,3-Dibromo-5-fluoroisoquinoline | Schiemann |

| H₂O, heat | 1,3-Dibromoisoquinolin-5-ol | Hydrolysis |

| H₃PO₂ | 1,3-Dibromoisoquinoline (B189538) | Reduction |

Note: This table is based on established reactivity patterns of aromatic diazonium salts and is purely theoretical for this compound due to a lack of specific experimental data.

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring system is basic and nucleophilic, making it susceptible to protonation and alkylation. For this compound, the electronic effects of the two bromine atoms at positions 1 and 3, which are ortho and para to the nitrogen, would significantly influence its basicity. These electron-withdrawing groups are expected to decrease the electron density on the nitrogen, thereby reducing its basicity compared to unsubstituted isoquinoline.

Furthermore, the nitrogen atom could potentially undergo N-oxidation to form the corresponding N-oxide, a transformation that often alters the reactivity of the heterocyclic ring, making it more susceptible to both electrophilic and nucleophilic attack.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the amino group, the isoquinoline nitrogen, and the potential for nucleophilic aromatic substitution at the bromine-substituted positions—presents a complex challenge in predicting reaction outcomes.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents would govern the position of any further electrophilic attack on the benzene (B151609) ring portion of the molecule. The strong activating and ortho-, para-directing amino group at C-5 would compete with the deactivating effects of the bromine atoms and the pyridine (B92270) ring.

Nucleophilic Aromatic Substitution: The bromine atoms at positions 1 and 3 are activated towards nucleophilic displacement due to their positions relative to the ring nitrogen. This would be a likely pathway for introducing new substituents.

Chemoselectivity: In reactions involving reagents that can react with both the amino group and the isoquinoline nitrogen, the relative reactivity of these two sites would determine the product distribution. For example, in an acylation reaction, both N-acylation (at the amino group) and reaction at the isoquinoline nitrogen could potentially occur.

In the absence of empirical data, the regioselectivity and chemoselectivity of reactions involving this compound can only be hypothesized based on the known electronic and steric effects of its constituent functional groups. Further experimental investigation is required to delineate the actual chemical behavior of this compound.

Role of 1,3 Dibromoisoquinolin 5 Amine As a Versatile Building Block in Organic Synthesis

A Putative Precursor for Advanced Heterocyclic Scaffolds

The unique arrangement of reactive sites in 1,3-Dibromoisoquinolin-5-amine positions it as a promising starting material for the construction of more complex heterocyclic systems. The bromine atoms at the 1 and 3 positions can serve as handles for various cross-coupling reactions, while the amino group at the 5-position offers a site for annulation and further functionalization.

While no specific fusion reactions involving this compound have been documented, the general reactivity of bromo- and amino-substituted isoquinolines suggests its utility in constructing polycyclic aromatic systems. One could envision intramolecular cyclization strategies where the amino group, after suitable modification, reacts with a substituent introduced at one of the bromo positions. Furthermore, intermolecular reactions, such as palladium-catalyzed annulations with alkynes or other bifunctional reagents, could lead to the formation of novel, fused heterocyclic frameworks. The development of efficient synthetic routes to such polycyclic systems remains an area of interest due to their prevalence in biologically active natural products and functional materials.

Spirocyclic scaffolds are of significant interest in drug discovery due to their three-dimensional nature. Although no syntheses of spiro-isoquinoline derivatives specifically from this compound are reported, its structure lends itself to such transformations. For instance, the amino group could be transformed into a nucleophilic center that initiates an intramolecular cyclization onto a suitably functionalized side chain attached at the 1- or 3-position. Alternatively, a multi-step sequence could involve the construction of a cyclic precursor tethered to the isoquinoline (B145761) core, followed by a spirocyclization event. The exploration of these pathways could open new avenues for the creation of diverse spiro-isoquinoline libraries.

The synthesis of bridged heterocyclic systems often presents a significant synthetic challenge. The strategic placement of functional groups in this compound offers a conceptual blueprint for the construction of such architectures. A synthetic strategy could involve the introduction of two separate chains at the bromine and amine positions, which are then cyclized to form a bridging structure. While speculative, the application of modern synthetic methodologies, such as ring-closing metathesis or intramolecular Heck reactions, could potentially realize the synthesis of novel bridged systems derived from this starting material.

An Untapped Intermediate in the Synthesis of Structurally Complex Molecules

The multifunctionality of this compound suggests its potential as a key intermediate in the total synthesis of complex natural products or designed molecules. The differential reactivity of the two bromine atoms and the amino group could be exploited to sequentially introduce various substituents, building up molecular complexity in a controlled manner. However, the lack of reported syntheses utilizing this specific intermediate means its role in this area is purely theoretical at present.

Prospective Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening. The multiple reactive sites on this compound make it an attractive scaffold for DOS. By systematically varying the reagents that react with the bromine and amine functionalities, a large library of diverse isoquinoline derivatives could be rapidly assembled.

Similarly, in combinatorial chemistry, this compound could serve as a core structure onto which a variety of building blocks are attached. This would enable the parallel synthesis of a multitude of compounds for biological evaluation. The development of solid-phase synthetic routes utilizing this scaffold could further enhance its utility in generating large chemical libraries.

Theoretical and Computational Investigations of 1,3 Dibromoisoquinolin 5 Amine and Its Reaction Mechanisms

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic nature of molecules. For 1,3-Dibromoisoquinolin-5-amine, a full geometry optimization and frequency calculation would be the first step in a computational analysis. These calculations provide key information on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial arrangement.

For instance, a study on a related compound, 1,3-dibromo-5-chlorobenzene, utilized DFT calculations with the B3LYP functional and a 6-31G basis set to determine its optimized structure and vibrational frequencies. nih.gov Similar calculations on this compound would likely reveal a largely planar isoquinoline (B145761) ring system, with minor deviations due to the bulky bromine and amine substituents. The planarity of such aromatic systems is a critical factor in their electronic properties and intermolecular interactions.

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through these calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov The distribution of these frontier orbitals also provides insight into the regioselectivity of potential reactions.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom of the isoquinoline ring and the amino group would be expected to be electron-rich regions, while the carbon atoms bonded to the electronegative bromine atoms would be relatively electron-poor.

Table 1: Calculated Molecular and Electronic Properties of this compound (Exemplary Data)

| Parameter | Value | Significance |

| Molecular Geometry | ||

| C1-Br Bond Length | ~1.88 Å | Indicates the strength and nature of the carbon-bromine bond. |

| C3-Br Bond Length | ~1.89 Å | Slight variations can indicate differences in the electronic environment. |

| C5-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, suggesting some double bond character due to resonance. |

| Dihedral Angle (Ring) | ~0° | Confirms the planarity of the isoquinoline ring system. |

| Electronic Properties | ||

| HOMO Energy | -6.2 eV | Represents the energy of the outermost electron orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations on similar halogenated aromatic amines. They serve to exemplify the data obtained from such a study.

Reaction Mechanism Elucidation via Computational Methods (e.g., C-Halogenation pathways)

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the identification of reactants, products, transition states, and intermediates. For a molecule like this compound, a key reaction pathway to investigate would be its formation via C-halogenation.

The halogenation of isoquinolines and their derivatives typically proceeds through an electrophilic aromatic substitution mechanism. acs.orgyoutube.com Computational studies can model this process by calculating the energies of the various species involved. The reaction would likely involve the sequential bromination of an isoquinolin-5-amine precursor.

The mechanism for the introduction of a bromine atom onto the isoquinoline ring would involve the formation of a sigma complex (also known as an arenium ion), which is a carbocation intermediate. youtube.com DFT calculations can be used to determine the structure and stability of this intermediate. The energy barrier for the reaction, which corresponds to the transition state, can also be calculated. The rate of the reaction is directly related to this energy barrier.

Computational studies on enzymatic halogenation have provided detailed insights into C-X bond formation, highlighting the importance of factors like substrate positioning and the nature of the halogenating species. nih.gov While the non-enzymatic halogenation of isoquinoline may differ, the computational principles for studying the reaction pathway remain similar. For example, different potential pathways for the second bromination (at C1 or C3) could be compared energetically to predict the observed regioselectivity. The presence of the activating amino group and the deactivating effect of the first bromine atom would significantly influence the position of the second bromination.

Prediction of Reactivity and Selectivity

The electronic properties calculated through quantum chemical methods serve as powerful predictors of a molecule's reactivity and the selectivity of its reactions. The distribution of the HOMO and LUMO provides clues about where electrophilic and nucleophilic attacks are most likely to occur. For instance, sites with a high HOMO coefficient are more susceptible to electrophilic attack, while sites with a high LUMO coefficient are more prone to nucleophilic attack.

In this compound, the electron-donating amino group would increase the electron density of the aromatic ring, making it more susceptible to further electrophilic substitution. However, the two bromine atoms are deactivating and will also direct incoming electrophiles. The interplay of these activating and deactivating effects, which can be quantified through computational analysis of charge distribution and frontier orbitals, would determine the outcome of further reactions.

Furthermore, the calculated molecular electrostatic potential (MEP) map provides a visual guide to the reactive sites. The negative potential regions (typically around the nitrogen atoms) are likely sites for protonation or coordination to Lewis acids, while positive potential regions could be susceptible to nucleophilic attack.

Computational models can also be used to predict the outcome of specific reactions. For example, by calculating the activation energies for substitution at different positions on the ring, one can predict the most likely product of a given reaction. This predictive power is invaluable in designing synthetic routes and avoiding the formation of unwanted byproducts. The regioselective functionalization of quinolines has been extensively studied, and computational insights can help to rationalize and predict the outcomes of such reactions. mdpi.com

Catalytic Applications and Roles of Isoquinoline Scaffolds

1,3-Dibromoisoquinolin-5-amine and its Derivatives as Ligands in Transition Metal Catalysis

While direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of aminoisoquinoline derivatives has shown considerable promise as ligands in transition metal catalysis. The nitrogen atom of the isoquinoline (B145761) ring and the exocyclic amine group can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity and selectivity.

The principles of this catalytic approach can be illustrated by the use of structurally related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives in asymmetric transfer hydrogenation (ATH). mdpi.com In these systems, the amino-tetrahydroquinoline backbone serves as a chiral ligand for rhodium complexes. mdpi.com These catalysts have proven effective in the asymmetric reduction of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com

The catalytic cycle typically involves the coordination of the aminoisoquinoline ligand to the metal center, followed by the activation of a hydrogen source, such as formic acid or isopropanol. The substrate then coordinates to the catalyst and undergoes enantioselective hydrogenation. The presence of the chiral ligand is crucial for controlling the stereochemical outcome of the reaction. The effectiveness of these rhodium catalysts, particularly in terms of reactivity and enantioselectivity, highlights the potential for rational design of new chiral catalysts based on the isoquinoline scaffold. mdpi.com

The following table summarizes the performance of different metal-based catalysts with an amino-tetrahydroquinoline ligand in the asymmetric transfer hydrogenation of a model substrate.

Table 1: Performance of Amino-Tetrahydroquinoline-Based Catalysts in Asymmetric Transfer Hydrogenation mdpi.com

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Rhodium Complex (C3) | Substrate I | Quantitative | up to 69 |

| Rhodium Complex (C4) | Substrate I | Quantitative | up to 69 |

| Rhodium Complex (C3) with La(OTf)3 | Hindered Substrates | Satisfactory Quantitative | Not specified |

Data sourced from a study on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives. mdpi.com

The data demonstrates that rhodium catalysts bearing these amino-quinoline ligands can achieve high conversions, and while the enantioselectivity for some substrates may be modest, the use of additives like lanthanum triflate (La(OTf)3) can enhance the reaction rate, especially for sterically demanding substrates. mdpi.com This suggests that derivatives of this compound, with their unique electronic and steric properties conferred by the bromine atoms, could potentially serve as effective ligands in similar transition metal-catalyzed transformations.

Organocatalytic Applications of Isoquinoline-derived Amine Systems

Isoquinoline-derived amine systems have also carved a niche in the field of organocatalysis, where the molecule itself, rather than a metal complex, acts as the catalyst. These systems are particularly effective in promoting reactions that proceed through iminium ion or enamine intermediates. researchgate.net

One notable application is in the diversity-oriented synthesis of highly functionalized hydroisoquinoline scaffolds. au.dkrsc.org Research has shown that a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade can be organocatalyzed to produce these complex structures in high yields and with excellent stereoselectivities. au.dkrsc.org This approach highlights the ability of organocatalysts to facilitate intricate reaction sequences, leading to the rapid assembly of molecular complexity from simple starting materials.

Furthermore, isoquinoline derivatives have been instrumental in the stereoselective addition of nucleophiles to isoquinolinium ions. researchgate.net This method provides a straightforward route to the synthesis of various isoquinoline alkaloids. The organocatalytic activation modes, such as enamine catalysis and hydrogen bond catalysis, play a crucial role in these transformations. researchgate.net The use of primary amines derived from Cinchona alkaloids, for instance, has been shown to effectively control the nucleophilic addition to iminium ions. researchgate.net

The versatility of isoquinoline-based organocatalysis is further underscored by its application in the synthesis of diverse heterocyclic frameworks. For example, multicomponent cascade cyclization reactions have been developed to produce selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov These reactions proceed through an intermolecular nucleophilic attack of an isoquinolin-1-amine with an acetophenone, followed by intramolecular annulation. nih.gov

The following table provides examples of organocatalytic reactions utilizing isoquinoline-derived systems.

Table 2: Examples of Organocatalytic Reactions with Isoquinoline-Derived Systems

| Reaction Type | Catalyst Type | Key Intermediate | Product Scaffold | Reference |

|---|---|---|---|---|

| [4+2]-Cycloaddition/Ring-Closing Cascade | Trienamine | Trienamine | Hydroisoquinoline | au.dk, rsc.org |

| Stereoselective Nucleophilic Addition | Cinchona Alkaloid-Derived Primary Amine | Iminium Ion | Isoquinoline Alkaloids | researchgate.net |

Future Directions in 1,3 Dibromoisoquinolin 5 Amine Research

Development of Novel and Efficient Synthetic Routes

While classical methods for isoquinoline (B145761) synthesis like the Bischler-Napieralski or Pomeranz-Fritsch reactions provide fundamental access to the core structure, they often lack the efficiency and regiocontrol required for producing highly substituted derivatives like 1,3-dibromoisoquinolin-5-amine. numberanalytics.comresearchgate.net The synthesis of such a polysubstituted isoquinoline remains a significant challenge, as direct halogenation and amination of the parent isoquinoline can lead to mixtures of isomers and require harsh conditions. orgsyn.orggoogle.com

Future research will likely gravitate towards transition-metal-catalyzed methods that offer higher precision and milder reaction conditions. One promising direction is the development of a one-pot, multi-component reaction that assembles the molecule from simpler, readily available precursors. nih.gov For instance, a strategy could involve the palladium-catalyzed α-arylation of a ketone, followed by in-situ functionalization and cyclization with an ammonia (B1221849) source. nih.gov

Furthermore, C-H activation strategies are set to revolutionize the synthesis of such compounds. acs.org A potential route could start from a more accessible 2-alkynylbenzaldehyde derivative, which undergoes a rhodium(III)-catalyzed cyclization with a nitrogen source, followed by a highly regioselective di-bromination. nih.gov The development of catalytic systems that can tolerate the various functional groups and control the substitution pattern on the aromatic ring is a primary objective.

A comparison of potential future synthetic approaches is detailed in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |

| Multi-Component Synthesis | High atom and step economy; rapid library generation. | Achieving high regioselectivity for all three functional groups in one pot. | 2-halobenzonitriles, acetylenic compounds, ammonia source. nih.gov |

| C-H Activation/Functionalization | Use of simple precursors; avoids pre-functionalization steps. | Catalyst development for selective di-bromination and amination. | Substituted benzamides, internal alkynes, brominating agents. nih.govnih.gov |

| N-Oxide Chemistry | Unique reactivity patterns; facilitates functionalization at specific positions. | Scalability and handling of N-oxide intermediates. | Isoquinoline N-oxide, brominating agents. acs.orgacs.org |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control; potential for automation. | Optimization of reaction parameters and reactor design for multi-step sequences. | Standard organic building blocks. numberanalytics.com |

Exploration of Undiscovered Reactivity Pathways

The unique arrangement of two bromine atoms and an amino group on the this compound scaffold opens doors to a multitude of unexplored chemical transformations. The differential reactivity of the C1-Br and C3-Br bonds is a key area for investigation. It is conceivable that one bromine atom could be selectively functionalized over the other using carefully controlled reaction conditions or specific catalysts, enabling sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the stepwise construction of highly complex and unsymmetrical isoquinoline derivatives.

The 5-amino group offers another layer of reactivity. Beyond its use as a simple nucleophile or a basic site, it can act as an internal directing group for further C-H functionalization at the C4 or C6 positions. orgsyn.org Additionally, diazotization of the amine to form a diazonium salt would provide access to a vast array of other functionalities at the 5-position, including hydroxyl, cyano, and additional halide groups, through Sandmeyer-type reactions. researchgate.net

Future work should also focus on intramolecular reactions. The strategic proximity of the three functional groups could be exploited to synthesize novel, rigid, fused-ring systems through cascade reactions. For example, a sequence involving an initial N-acylation followed by a double intramolecular Heck reaction could lead to complex polycyclic aromatic structures, which are of interest in materials science.

| Reactive Site | Potential Transformation | Anticipated Outcome/Application |

| C1-Br & C3-Br | Sequential or selective cross-coupling reactions. | Synthesis of unsymmetrical 1,3-disubstituted isoquinolines for medicinal chemistry libraries. nih.gov |

| C5-NH₂ | Directing group for ortho C-H activation (C4/C6). | Access to previously difficult-to-synthesize 4,5- or 5,6-disubstituted isoquinolines. |

| C5-NH₂ | Diazotization followed by Sandmeyer reaction. | Introduction of diverse functional groups (OH, CN, F, Cl) at the C5 position. researchgate.net |

| N-atom of the Ring | N-Oxide formation followed by cycloaddition. | Creation of novel fused heterocyclic systems. acs.orgthieme-connect.de |

| All three groups | Intramolecular cascade reactions. | Rapid assembly of complex, rigid polycyclic scaffolds for materials or biological screening. |

Design and Synthesis of Advanced Architectures for Specific Research Applications

The this compound core is a prime starting point for designing advanced molecular architectures tailored for specific high-value applications.

In medicinal chemistry , the isoquinoline skeleton is a well-established "privileged scaffold" found in numerous biologically active compounds, including anticancer and antimicrobial agents. nih.govamerigoscientific.comresearchgate.net The dibromo-amino derivative serves as a versatile three-point anchor for combinatorial library synthesis. By functionalizing the bromine and amine positions with various pharmacophores, researchers can generate large libraries of novel compounds for high-throughput screening against various diseases. For instance, one bromine could be used to attach a solubilizing group, while the other is used to link to a protein-binding moiety, creating targeted drug candidates. rsc.org

In materials science , this compound is a promising building block for novel organic electronic materials. The electron-rich aminoisoquinoline core, when extended through π-conjugated systems attached at the C1 and C3 positions, could lead to new materials for organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). numberanalytics.commonash.edu The amine group can tune the electronic properties (e.g., HOMO/LUMO levels), while the bromo positions allow for the systematic extension of conjugation. The synthesis of "A-D-A" (Acceptor-Donor-Acceptor) type small molecules, where the aminoisoquinoline acts as the donor core, is a particularly attractive avenue. monash.edu Furthermore, the rigid and planar nature of derivatives could facilitate ordered packing in the solid state, which is crucial for efficient charge transport. acs.org Other aminoisoquinolines have demonstrated fluorescent properties, suggesting that derivatives of this compound could be developed as novel fluorophores for bio-imaging or sensor applications. mdpi.com

Integration with Emerging Synthetic Technologies

To unlock the full potential of this compound, its synthesis and derivatization must be integrated with emerging technologies that enhance efficiency, sustainability, and the scope of accessible molecules.

Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction temperature and time, enhanced safety when dealing with hazardous intermediates (like diazonium salts), and straightforward scalability. numberanalytics.com A multi-step flow reactor could be designed to synthesize the target molecule or its derivatives in a continuous, automated fashion, which would be invaluable for producing compound libraries for screening.

Photoredox and electrochemical catalysis represent green and powerful alternatives to traditional methods. rsc.org These techniques generate highly reactive intermediates under exceptionally mild conditions, often at room temperature. They could be employed for C-H functionalization, cross-coupling reactions, or to trigger novel cyclizations that are not feasible with conventional thermal methods, thereby expanding the accessible chemical space from the this compound scaffold.

Finally, computational chemistry and machine learning will play a crucial role in guiding future research. Quantum mechanical calculations can predict the relative reactivity of the C1-Br versus the C3-Br bond, helping to design selective reactions. Machine learning algorithms could be trained to predict the optimal conditions for novel transformations or to screen virtual libraries of derivatives for desired properties, such as biological activity or optoelectronic characteristics, thus prioritizing synthetic efforts and accelerating the discovery process. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.